molecular formula C13H18N2O B7508574 Azepan-1-yl-(6-methylpyridin-2-yl)methanone

Azepan-1-yl-(6-methylpyridin-2-yl)methanone

Cat. No.: B7508574
M. Wt: 218.29 g/mol
InChI Key: WFMOFWHQSMHXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl-(6-methylpyridin-2-yl)methanone, also known as AM-694, is a synthetic cannabinoid that has been used in scientific research to understand the biochemical and physiological effects of cannabinoids on the human body. The compound was first synthesized in 2008 and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

Azepan-1-yl-(6-methylpyridin-2-yl)methanone acts as a potent agonist at the CB1 and CB2 cannabinoid receptors, which are located throughout the body and play a key role in regulating the endocannabinoid system. By binding to these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and neuroprotective properties. It has also been shown to modulate appetite and food intake, making it a potential therapeutic target for conditions such as obesity and eating disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Azepan-1-yl-(6-methylpyridin-2-yl)methanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, like other synthetic cannabinoids, this compound can be difficult to work with due to its unpredictable pharmacokinetics and potential for off-target effects.

Future Directions

Future research on Azepan-1-yl-(6-methylpyridin-2-yl)methanone could focus on its potential therapeutic applications for conditions such as chronic pain, inflammation, and neurodegenerative diseases. Additionally, further studies could explore the pharmacokinetics and safety profile of this compound, as well as its interactions with other drugs and medications.

Synthesis Methods

Azepan-1-yl-(6-methylpyridin-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 6-methylpyridin-2-amine with 1-bromohexane to produce 6-methylpyridin-2-ylhexan-1-amine. This intermediate is then reacted with 4-chlorobutyryl chloride to produce the final product, this compound.

Scientific Research Applications

Azepan-1-yl-(6-methylpyridin-2-yl)methanone has been used in scientific research to study the endocannabinoid system and its potential therapeutic applications. The endocannabinoid system is a complex signaling pathway that plays a role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function.

Properties

IUPAC Name

azepan-1-yl-(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-7-6-8-12(14-11)13(16)15-9-4-2-3-5-10-15/h6-8H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMOFWHQSMHXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.